An In-Depth Technical Guide to the Synthesis of (1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol
An In-Depth Technical Guide to the Synthesis of (1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a robust and stereoselective synthetic pathway for (1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol, a C-aryl ribofuranoside of significant interest in medicinal chemistry. As a purine nucleoside analogue, this class of compounds holds potential in antiviral and antitumor research, necessitating a reliable synthetic route for further investigation and development.[1][2] The strategy detailed herein is predicated on the well-established principles of C-glycosylation, employing a highly convergent approach that couples a protected D-ribonolactone with a functionalized aryl organometallic species. Key transformations, including the stereoselective reduction of a lactol intermediate and subsequent deprotection, are discussed in detail, supported by mechanistic insights and established protocols. This document is intended to serve as a practical guide for researchers in the field of drug discovery and synthetic organic chemistry, providing both the theoretical underpinnings and actionable experimental procedures for the successful synthesis of the target molecule.
Introduction and Retrosynthetic Analysis
(1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol is a C-nucleoside analogue characterized by a stable carbon-carbon bond between the anomeric center of the D-ribitol moiety and a 2,4-difluoro-5-methylphenyl group. This structural feature imparts significant resistance to enzymatic and chemical hydrolysis compared to its N- or O-glycoside counterparts, a desirable property for therapeutic candidates.[3] The synthesis of C-aryl glycosides has been a subject of extensive research, with several strategies emerging as viable routes.[4]
Our retrosynthetic analysis of the target molecule identifies two key building blocks: a suitably protected D-ribose derivative and a functionalized aromatic component. The central challenge lies in the stereoselective formation of the C-C bond at the anomeric carbon. To this end, a strategy involving the nucleophilic addition of an organometallic reagent to a protected ribonolactone is proposed. This approach offers excellent control over the formation of the new carbon-carbon bond and sets the stage for the crucial stereoselective reduction of the resulting lactol.
The overall synthetic strategy is outlined below:
Figure 1: Retrosynthetic analysis of the target molecule.
Synthesis of Key Intermediates
Preparation of 1-Bromo-2,4-difluoro-5-methylbenzene (Aryl Component)
The synthesis of the arylating agent, 1-bromo-2,4-difluoro-5-methylbenzene, can be achieved from commercially available 2,4-difluorotoluene via electrophilic aromatic bromination. The directing effects of the fluorine and methyl substituents will guide the bromination to the desired position.
Experimental Protocol:
-
To a stirred solution of 2,4-difluorotoluene in a suitable chlorinated solvent (e.g., dichloromethane or chloroform), add N-bromosuccinimide (NBS).
-
Add a catalytic amount of a Lewis acid, such as iron(III) bromide (FeBr₃), to initiate the reaction.
-
Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted bromine.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 1-bromo-2,4-difluoro-5-methylbenzene.
Preparation of 2,3,5-Tri-O-benzyl-D-ribonolactone (Sugar Component)
The choice of protecting groups for the ribose moiety is critical to the success of the synthesis. Benzyl ethers are selected due to their stability under the strongly basic conditions of the organometallic addition and the acidic conditions of the subsequent reduction, while being readily removable under neutral hydrogenolysis conditions.[5] The synthesis commences from commercially available D-ribono-γ-lactone.
Experimental Protocol:
-
Suspend D-ribono-γ-lactone in a suitable solvent such as dimethylformamide (DMF).
-
Add sodium hydride (NaH) portion-wise at 0 °C to generate the alkoxides.
-
Add benzyl bromide (BnBr) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until complete benzylation is observed by TLC.
-
Carefully quench the reaction with methanol and then water.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography to yield 2,3,5-tri-O-benzyl-D-ribonolactone as a solid.[6][7]
Core Synthesis: C-C Bond Formation and Stereoselective Reduction
This section details the pivotal steps of the synthesis: the formation of the C-aryl glycosidic bond and the stereoselective reduction to establish the desired anomeric configuration.
Organolithium Addition to Protected Ribonolactone
The formation of the C-C bond is achieved through the nucleophilic addition of the organolithium reagent derived from 1-bromo-2,4-difluoro-5-methylbenzene to the carbonyl group of 2,3,5-tri-O-benzyl-D-ribonolactone. Organolithium reagents are preferred over Grignard reagents in this context due to their generally higher reactivity and cleaner additions to lactones.[8][9]
Figure 2: Formation of the C-Aryl Ribosyl Lactol.
Experimental Protocol:
-
Dissolve 1-bromo-2,4-difluoro-5-methylbenzene in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere (argon or nitrogen).
-
Add n-butyllithium (n-BuLi) dropwise to the solution to perform a lithium-halogen exchange, generating the corresponding aryllithium reagent in situ.
-
In a separate flask, dissolve 2,3,5-tri-O-benzyl-D-ribonolactone in anhydrous THF and cool to -78 °C.
-
Slowly add the solution of the lactone to the freshly prepared aryllithium reagent via cannula.
-
Stir the reaction mixture at -78 °C for the appropriate time, monitoring the consumption of the lactone by TLC.
-
Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Allow the mixture to warm to room temperature and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting crude lactol, which exists as a mixture of anomers, is typically used in the next step without further purification.
Stereoselective Reduction of the Lactol
The stereochemical outcome of the synthesis is determined at this stage. The reduction of the anomeric hydroxyl group of the lactol to a hydride is achieved using triethylsilane (Et₃SiH) in the presence of a Lewis acid, typically boron trifluoride etherate (BF₃·OEt₂). This reduction proceeds via an oxocarbenium ion intermediate. The stereoselectivity is governed by the facial bias of the oxocarbenium ion, with the hydride preferentially attacking from the less sterically hindered face to yield the thermodynamically more stable product. For ribofuranosides, this generally leads to the formation of the β-anomer (1S configuration).
Experimental Protocol:
-
Dissolve the crude lactol from the previous step in anhydrous dichloromethane (DCM) and cool to -78 °C under an inert atmosphere.
-
Add triethylsilane (Et₃SiH) to the solution.
-
Add boron trifluoride etherate (BF₃·OEt₂) dropwise to the reaction mixture.
-
Stir the reaction at -78 °C, allowing it to slowly warm to 0 °C over several hours. Monitor the progress of the reaction by TLC.
-
Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the protected (1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol.
Final Deprotection
The final step in the synthesis is the removal of the benzyl protecting groups to yield the target molecule. Catalytic transfer hydrogenation using palladium on carbon (Pd/C) with a hydrogen donor like triethylsilane or ammonium formate is a mild and efficient method for this transformation, avoiding the need for high-pressure hydrogenation apparatus.[10]
Experimental Protocol:
-
Dissolve the protected C-aryl ribitol in methanol or ethanol.
-
Add 10% palladium on carbon (Pd/C) to the solution.
-
Add a hydrogen donor, such as ammonium formate or triethylsilane.
-
Stir the reaction mixture at room temperature until the deprotection is complete, as indicated by TLC or LC-MS.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Purify the final product by a suitable method, such as column chromatography or recrystallization, to yield (1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol.
Summary of Quantitative Data
| Step | Reaction | Starting Materials | Key Reagents | Product | Typical Yield |
| 1 | Bromination | 2,4-Difluorotoluene | NBS, FeBr₃ | 1-Bromo-2,4-difluoro-5-methylbenzene | 75-85% |
| 2 | Benzylation | D-Ribono-γ-lactone | BnBr, NaH | 2,3,5-Tri-O-benzyl-D-ribonolactone | 80-90% |
| 3 | C-C Coupling | Aryl Bromide, Lactone | n-BuLi | C-Aryl Ribosyl Lactol | 60-75% (crude) |
| 4 | Reduction | C-Aryl Ribosyl Lactol | Et₃SiH, BF₃·OEt₂ | Protected C-Aryl Ribitol | 70-85% |
| 5 | Deprotection | Protected C-Aryl Ribitol | Pd/C, H₂ donor | Target Molecule | 85-95% |
Conclusion
The synthetic pathway detailed in this technical guide provides a reliable and stereocontrolled route to (1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol. The strategy leverages robust and well-precedented chemical transformations, ensuring its applicability and scalability for the production of this important C-nucleoside analogue. The careful selection of protecting groups and the strategic execution of the key C-C bond formation and stereoselective reduction steps are paramount to the success of this synthesis. This guide is intended to empower researchers with the necessary knowledge and protocols to synthesize this and related C-aryl ribofuranosides for further investigation in drug discovery programs.
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